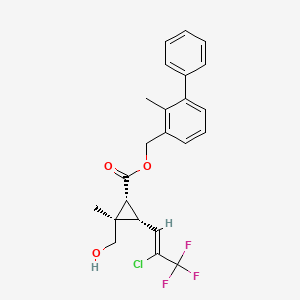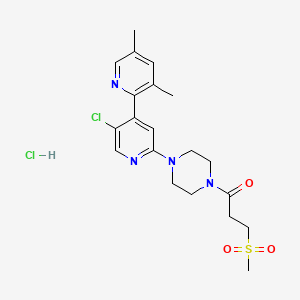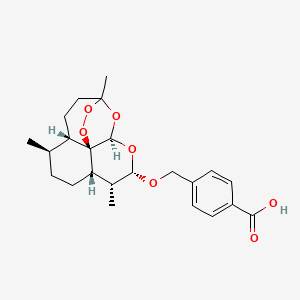
(S,S)-meta-nitro-Chloramphenicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-meta-nitro-Chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic that has been the subject of extensive scientific research due to its unique chemical structure and biological activities. The focus on (S,S)-meta-nitro-Chloramphenicol lies in its synthesis, molecular structure, chemical reactions, and properties, providing insights into its potential applications and interactions within biological systems.
Synthesis Analysis
A unified strategy for the efficient, diastereo- and enantioselective synthesis of chloramphenicol derivatives, including (S,S)-meta-nitro-Chloramphenicol, utilizes a catalytic syn-selective Henry reaction. This approach enables the formation of a syn-2-amino-1,3-diol structure with vicinal stereocenters, showcasing excellent stereocontrol (Xia et al., 2021).
Molecular Structure Analysis
The molecular structure of (S,S)-meta-nitro-Chloramphenicol is characterized by its complex arrangement of functional groups, including a nitro group and a dichloroacetamido group attached to a propanediol backbone. This configuration is crucial for its biological activity and its interactions with various enzymes and biological targets.
Chemical Reactions and Properties
Reactions of chloramphenicol and its derivatives, like (S,S)-meta-nitro-Chloramphenicol, with reduced glutathione, have been studied to understand their biochemical transformations and interactions within living organisms. These reactions lead to the formation of various metabolites, indicating the compound's reactivity and potential biological implications (Eyer & Schneller, 1983).
Physical Properties Analysis
The physical properties of (S,S)-meta-nitro-Chloramphenicol, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining its behavior in various environments, including its absorption, distribution, metabolism, and excretion in biological systems.
Chemical Properties Analysis
The chemical properties of (S,S)-meta-nitro-Chloramphenicol, including its reactivity with other compounds, its potential to undergo reduction and nitro group transformations, and its interactions with biological molecules, are central to understanding its mechanism of action and potential therapeutic applications. Studies on the electrochemical behavior of chloramphenicol highlight its reduction process, providing insights into its chemical properties and interactions (Fossdal & Jacobsen, 1971).
Wissenschaftliche Forschungsanwendungen
Analytical Method Development for Chloramphenicol Isomers
Research has developed quantitative methods for analyzing trace levels of eight chloramphenicol isomers, including meta-nitro analogs, in biological samples. This work is crucial for distinguishing between the different isomers of chloramphenicol, which is important due to EU regulations requiring analytical methods to discriminate the analyte from interfering substances. This development in analytical chemistry allows for more precise monitoring and regulation of chloramphenicol use, especially considering its veterinary abuse in food-producing animals (Berendsen et al., 2011).
Biodegradation and Environmental Impact
Studies have explored the biodegradation pathways of chloramphenicol, including the reduction of its nitro group by bacterial enzymes. This research provides insights into the environmental fate of chloramphenicol and potential bioremediation strategies. For instance, Haemophilus influenzae has been found to convert chloramphenicol into a non-antibacterial form through a novel nitroreductase pathway, highlighting a potential mechanism for reducing the environmental impact of chloramphenicol contamination (Smith et al., 2007).
Electrochemical Detection and Degradation
The development of electrochemical sensors and degradation methods for chloramphenicol represents another critical area of application. For example, research into disposable electrochemical sensors for nitroaromatic compounds, including chloramphenicol, has been conducted to provide rapid, sensitive, and cost-effective detection methods. These technologies are vital for environmental monitoring and food safety, ensuring that chloramphenicol levels in various samples are within safe limits (Chen et al., 2006).
Chemiluminescent Detection Techniques
Innovative chemiluminescent detection techniques for chloramphenicol and related nitro compounds have been developed, utilizing photochemical reactions to enhance sensitivity and specificity. This method demonstrates the versatility of chloramphenicol analysis, contributing to more effective monitoring of its presence in pharmaceutical formulations and possibly in environmental samples (David et al., 2000).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (S,S)-meta-nitro-Chloramphenicol can be achieved through a multi-step reaction pathway that involves the conversion of starting materials into intermediates and ultimately into the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of key intermediates, and the removal of protecting groups to yield the final product.", "Starting Materials": [ "Chloramphenicol", "Methyl nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Methanol", "Ethanol" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl group of Chloramphenicol using acetic anhydride and methanol to yield Chloramphenicol acetate." }, { "Step 2": "Nitration of the acetate group using methyl nitrite and sodium bicarbonate to yield (S,S)-meta-nitro-Chloramphenicol acetate." }, { "Step 3": "Hydrolysis of the acetate group using hydrochloric acid to yield (S,S)-meta-nitro-Chloramphenicol." }, { "Step 4": "Resolution of the racemic mixture of (S,S)-meta-nitro-Chloramphenicol using sodium hydroxide and ethanol to yield the final product, (S,S)-meta-nitro-Chloramphenicol." } ] } | |
CAS-Nummer |
1327173-85-2 |
Produktname |
(S,S)-meta-nitro-Chloramphenicol |
Molekularformel |
C₁₁H₁₂Cl₂N₂O₅ |
Molekulargewicht |
323.13 |
Synonyme |
2,2-Dichloro-N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide; 2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)


![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)
![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)


